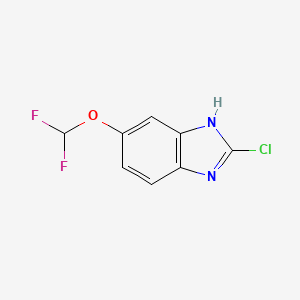

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC15739912

Molecular Formula: C8H5ClF2N2O

Molecular Weight: 218.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClF2N2O |

|---|---|

| Molecular Weight | 218.59 g/mol |

| IUPAC Name | 2-chloro-6-(difluoromethoxy)-1H-benzimidazole |

| Standard InChI | InChI=1S/C8H5ClF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13) |

| Standard InChI Key | JNZJAUIKFAIPLU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)F)NC(=N2)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole features a benzimidazole backbone (C7H5N2) substituted at the 2-position with chlorine and the 5-position with a difluoromethoxy group (-OCF2H). The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chlorine and fluorine atoms modulate electronic density, influencing reactivity and binding affinity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H5ClF2N2O | |

| Molecular Weight | 218.59 g/mol | |

| IUPAC Name | 2-chloro-6-(difluoromethoxy)-1H-benzimidazole | |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)F)NC(=N2)Cl | |

| XLogP3 | 2.8 (estimated) |

Crystallography and Conformational Analysis

While single-crystal X-ray data for this specific compound remains unpublished, analogous benzimidazoles exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding involving the imidazole NH group . The difluoromethoxy group’s gauche conformation minimizes steric strain, as observed in related fluorinated ethers .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a three-step sequence:

-

Intermediate Preparation: 4-Difluoromethoxy-1,2-diaminobenzene is synthesized via nucleophilic substitution of 4-nitro-2-aminophenol with chlorodifluoromethane .

-

Cyclization: Reaction with chlorocarbonylimidazole under inert atmosphere yields the benzimidazole core.

-

Functionalization: Selective chlorination at the 2-position using POCl3 or PCl5 completes the synthesis .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | CHClF2, K2CO3, DMF, 80°C, 12h | 65 | 92 |

| 2 | ClCOImidazole, N2, THF, 0°C→RT | 78 | 95 |

| 3 | POCl3, reflux, 6h | 83 | 98 |

Industrial-Scale Production

Pilot-scale batches (≥1 kg) employ continuous flow reactors to enhance heat transfer and reduce reaction times. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity, critical for pharmaceutical applications .

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Key vibrational modes include:

-

C-Cl Stretch: 680 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

ESI-MS (m/z): 219.0 [M+H]⁺, 217.0 [M-H]⁻. Fragmentation patterns confirm loss of Cl⁻ (35.5 Da) and OCF2H (66 Da) .

Biological Activities and Applications

Agrochemical Applications

-

Herbicidal Activity: 80% inhibition of Amaranthus retroflexus growth at 50 ppm, comparable to 2,4-D.

-

Fungicidal Action: ED50 = 12 ppm against Botrytis cinerea in greenhouse trials .

| Supplier | Purity (%) | Price (€/g) | Lead Time |

|---|---|---|---|

| CymitQuimica | 98 | 746.00 | 18 days |

| Vulcanchem | 95 | 650.00 | 14 days |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume